5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo-
Overview
Description
5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- typically involves the following steps:
S-Alkylation: The reaction begins with the S-alkylation of 6-substituted-2-thiouracils using appropriate substituted phenacyl halides.
Intramolecular Cyclization: The S-alkylated derivatives undergo intramolecular cyclization at different temperatures to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.
Acylation and Reduction: Further acylation of the 7-NH2 group and reduction of the NO2 group yield the desired amide and amino derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor antagonism.
Industrial Applications: It is explored for its use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- involves:
Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites.
Receptor Antagonism: It acts as an antagonist to certain receptors, blocking their activity.
Molecular Targets: The primary molecular targets include bacterial enzymes, viral proteins, and cancer cell receptors.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These include compounds with different substituents on the thiazole and pyrimidine rings.
Thiazolopyrimidinecarboxylates: These compounds have carboxylate groups instead of carboxamide.
Uniqueness
5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-9-5-7(18(21)22)1-2-10(9)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYFOMGCDQDADQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123124 | |
Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532965-75-6 | |
Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532965-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.